(s)-2-Allylpyrrolidine-2-carboxylic acid
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Overview
Description
D-Proline, 2-(2-propenyl)- (9CI): It has the molecular formula C8H13NO2 and a molecular weight of 155.19432 g/mol . This compound is characterized by the presence of an allyl group attached to the proline structure, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Proline, 2-(2-propenyl)- (9CI) typically involves the allylation of D-proline. One common method is the reaction of D-proline with allyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of D-Proline, 2-(2-propenyl)- (9CI) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the allylation process .
Chemical Reactions Analysis
Types of Reactions: D-Proline, 2-(2-propenyl)- (9CI) undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to form the corresponding saturated derivative.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed:
Oxidation: Epoxides or aldehydes.
Reduction: Saturated derivatives.
Substitution: Various substituted proline derivatives.
Scientific Research Applications
Chemistry: D-Proline, 2-(2-propenyl)- (9CI) is used as a chiral building block in organic synthesis. Its unique structure allows for the creation of complex molecules with high stereochemical purity .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. Its proline backbone is crucial for understanding the role of proline in protein structures .
Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of D-Proline, 2-(2-propenyl)- (9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The allyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The proline backbone plays a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy .
Comparison with Similar Compounds
L-Proline: The natural isomer of proline, commonly found in proteins.
D-Proline: The enantiomer of L-proline, used in various synthetic applications.
2-Allylglycine: A similar compound with an allyl group attached to glycine instead of proline.
Uniqueness: D-Proline, 2-(2-propenyl)- (9CI) is unique due to its combination of the proline backbone and the allyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C8H13NO2 |
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Molecular Weight |
155.19 g/mol |
IUPAC Name |
(2S)-2-prop-2-enylpyrrolidin-1-ium-2-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-2-4-8(7(10)11)5-3-6-9-8/h2,9H,1,3-6H2,(H,10,11)/t8-/m1/s1 |
InChI Key |
WRBBRKMXTLLAOB-MRVPVSSYSA-N |
Isomeric SMILES |
C=CC[C@@]1(CCC[NH2+]1)C(=O)[O-] |
Canonical SMILES |
C=CCC1(CCC[NH2+]1)C(=O)[O-] |
Origin of Product |
United States |
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